molecular formula C16H19N3O2S2 B3430664 5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol CAS No. 852916-96-2

5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Cat. No.: B3430664
CAS No.: 852916-96-2
M. Wt: 349.5 g/mol
InChI Key: FQBIEZWSRLMUKG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfonyl and thiol groups play a crucial role in these interactions, forming covalent bonds with target molecules and altering their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperazine ring, a sulfonyl group, and a thiol group. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it valuable in scientific research and industrial applications .

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)sulfonyl-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c20-23(21,15-6-7-16(22)17-12-15)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIEZWSRLMUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168806
Record name 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852916-96-2
Record name 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852916-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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